molecular formula C10H14N2O4 B13636690 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid

1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid

Cat. No.: B13636690
M. Wt: 226.23 g/mol
InChI Key: BJNAYWPIXOSOIU-UHFFFAOYSA-N
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Description

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and a methoxy group

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,5-16-3)9-11-6(8(14)15)4-7(13)12-9/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

BJNAYWPIXOSOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable pyrimidine precursor with a methoxy-substituted alkylating agent under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then subjected to purification processes, such as crystallization or chromatography, to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A solvent used in various industrial applications.

    Propylene glycol methyl ether acetate: Used in inks, coatings, and cleaners.

    Methoxypropane: Once used as a general anesthetic.

Uniqueness

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring and a methoxy-substituted alkyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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